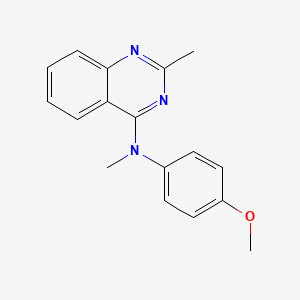
Verubulin
Overview
Description
Mechanism of Action
Target of Action
Verubulin, also known as Azixa or MPC-6827, is a small molecule drug that primarily targets tubulin . Tubulin is a protein that forms microtubules, which are part of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell division, and facilitating intracellular transport .
Mode of Action
This compound acts as a microtubule destabilizer . It binds to the colchicine-binding sites on tubulin , inhibiting the polymerization of tubulin into microtubules . This disruption of microtubule dynamics interferes with cell division and can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polymerization-depolymerization cycle of tubulin . By inhibiting tubulin polymerization, this compound disrupts this cycle, leading to the destabilization of microtubules . This can result in the disruption of the normal cytoskeleton of the cell, similar to the effects of other tubulin-targeting agents like combretastatin A-4 .
Pharmacokinetics
It has been reported that the mean plasma half-life of this compound ranges from2.3 to 5.2 hours . This compound is also capable of penetrating the blood-brain barrier, which is a significant advantage for the treatment of brain cancers .
Result of Action
The primary molecular effect of this compound’s action is the disruption of microtubule dynamics , leading to cell cycle arrest and apoptosis . On a cellular level, this can result in the death of cancer cells, including those resistant to other treatments . Some studies have reported partial responses and stable disease in patients treated with this compound .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, encapsulation of this compound in biocompatible nanocontainers based on Ca2+ or Mg2+ cross-linked alginate has been shown to preserve its cytotoxic activity
Preparation Methods
Verubulin can be synthesized through a series of reactions involving cyclohexane or cycloheptane rings annulated with pyrimidine moieties. The synthetic routes typically involve the reaction of 4-chloropyrimidines with various amines under moderate to good yields . Industrial production methods may involve encapsulation in biocompatible nanocontainers based on calcium or magnesium cross-linked alginate to preserve its cytotoxic activity .
Chemical Reactions Analysis
Verubulin undergoes several types of chemical reactions, including:
Substitution Reactions: The reaction of 2,4-dichlorotetrahydroquinazoline with 4-methoxy-N-methylaniline leads to a multicomponent mixture of products, primarily resulting from two-fold substitution.
Oxidation and Reduction Reactions: These reactions are less commonly reported for this compound, but its analogues may undergo such transformations under specific conditions.
Common Reagents and Conditions: Typical reagents include various amines and chloropyrimidines, with reaction conditions involving moderate temperatures and solvents like dimethylformamide.
Major Products: The major products formed from these reactions are heterocycles with various substituents in positions 2 and 4 of the pyrimidine ring.
Scientific Research Applications
Verubulin has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Verubulin is unique among tubulin polymerization inhibitors due to its specific binding to colchicine-binding sites and its potent cytotoxic activity. Similar compounds include:
Combretastatin A-4: Another tubulin polymerization inhibitor with a similar mechanism of action but different chemical structure.
Eribulin: A microtubule inhibitor used to treat metastatic breast cancer, which also disrupts microtubule dynamics but has a different molecular structure and clinical application.
This compound’s uniqueness lies in its specific binding sites and its encapsulation potential in biocompatible nanocontainers, which enhances its stability and cytotoxic activity .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-18-16-7-5-4-6-15(16)17(19-12)20(2)13-8-10-14(21-3)11-9-13/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHCRNMVYDHVDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827031-83-4 | |
| Record name | Verubulin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827031834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Verubulin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05585 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VERUBULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X97O9FTB92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4R,5S)-6-cyclohexyl-3,4-dihydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide](/img/structure/B1683712.png)

![6-cyclohexyl-5-(3,3-dimethylbutanoylamino)-4-hydroxy-N-[3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide](/img/structure/B1683715.png)
![4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B1683717.png)
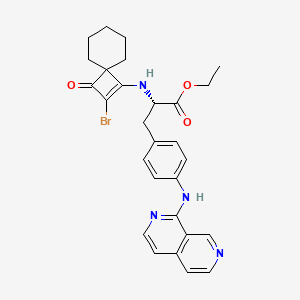
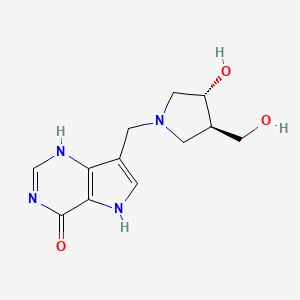
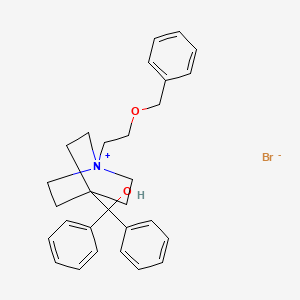
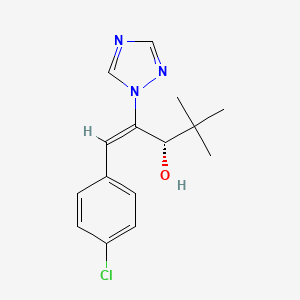
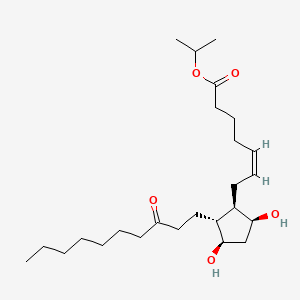
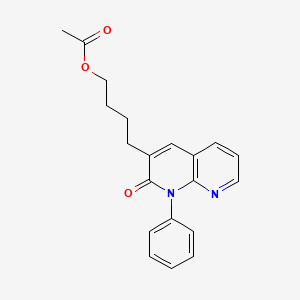
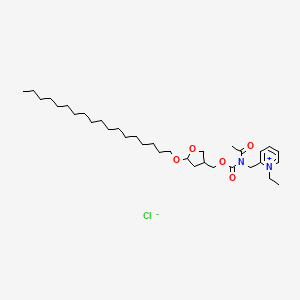
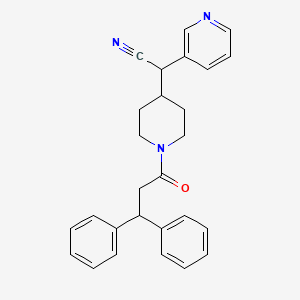
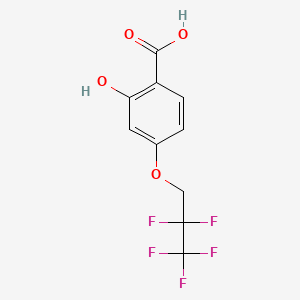
![(S)-2-(5-(2-(4-carbamimidoylbenzamido)-3-(4-nitrophenyl)propanoyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)acetic acid](/img/structure/B1683734.png)
